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Introduction
MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3]

Primarily investigated for its role in modulating pain and feeding behaviors, MS15203 acts by

activating GPR171, which is coupled to inhibitory Gαi/o proteins.[1] This activation leads to a

decrease in intracellular cyclic AMP (cAMP) levels and reduced neuron excitability.[1] The

endogenous ligand for GPR171 is the neuropeptide BigLEN, derived from the proSAAS

precursor.[1][2][3][4] Research indicates that MS15203 has potential therapeutic applications in

pain management and may influence food intake.[5][6][7][8][9]

Mechanism of Action
MS15203 selectively binds to and activates GPR171. This receptor is coupled to the Gi/o

signaling pathway. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a

reduction in intracellular cAMP levels.[5] This signaling cascade ultimately modulates neuronal

function, contributing to its observed effects on pain and appetite.[5][6]
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Caption: GPR171 signaling pathway activated by MS15203.

Data Presentation
In Vivo Efficacy of Intraperitoneal MS15203
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Study
Focus

Animal
Model

MS15203
Dose (i.p.)

Vehicle
Key
Findings

Reference

Food Intake Fasted Mice 3 mg/kg 6% DMSO

Significantly

increased

cumulative

food intake.

[5]

Chronic Pain

Male Mice

(CFA-induced

inflammatory

pain)

10 mg/kg

(once daily

for 5 days)

Saline

Decreased

duration of

thermal

hypersensitivi

ty after 3

days.

[7][8][9]

Chronic Pain

Male Mice

(Chemothera

py-induced

neuropathic

pain)

10 mg/kg

(once daily

for 5 days)

Saline

Improved

allodynia

after 5 days

of treatment.

[7][8][10]

Chronic Pain

Female Mice

(CFA-induced

and

chemotherap

y-induced

pain)

10 mg/kg

(once daily

for 5 days)

Saline

No significant

alleviation of

thermal

hypersensitivi

ty or

allodynia.

[7][8][9]

Reward

Behavior
Mice 10 mg/kg Saline

Did not

induce

conditioned

place

preference,

suggesting

minimal

reward

liability.

[1][2][3][4]

Neuronal

Activation

Mice 10 mg/kg Saline No significant

increase in c-

[1][2][3][4]
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Fos

expression in

the ventral

tegmental

area (VTA).

Experimental Protocols
Assessment of MS15203 on Food Intake in Mice
This protocol is adapted from a study investigating the effect of acute MS15203 administration

on food intake in fasted mice.[5]

Materials:

MS15203

Vehicle (e.g., 6% DMSO in saline)

Fasted mice

Standard laboratory mouse chow

Metabolic cages for monitoring food intake

Procedure:

Fast mice overnight with free access to water.

Prepare a solution of MS15203 in the vehicle at the desired concentration (e.g., to deliver 3

mg/kg).

Administer MS15203 or vehicle via intraperitoneal (i.p.) injection.

Immediately after injection, place mice in individual metabolic cages with a pre-weighed

amount of food.
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Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by

weighing the remaining food.

Analyze the data to compare food intake between the MS15203-treated and vehicle-treated

groups.
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of Mice

i.p. Injection of
MS15203 or Vehicle

House in Metabolic
Cages with Pre-weighed Food

Measure Cumulative
Food Intake at

Multiple Time Points

Data Analysis and
Comparison
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Caption: Experimental workflow for food intake study.

Evaluation of MS15203 in a Chronic Inflammatory Pain
Model
This protocol is based on studies evaluating the effect of MS15203 on Complete Freund's

Adjuvant (CFA)-induced inflammatory pain in mice.[7][8]

Materials:
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MS15203

Saline (vehicle)

Complete Freund's Adjuvant (CFA)

Male and female mice

Plantar test apparatus for measuring thermal sensitivity

Syringes and needles for i.p. and intraplantar injections

Procedure:

Induction of Inflammation: Briefly anesthetize mice and inject CFA into the plantar surface of

one hind paw to induce localized inflammation and pain.

Treatment Regimen: Beginning 24 hours after CFA injection, administer MS15203 (10 mg/kg,

i.p.) or saline once daily for 5 consecutive days.[7][10]

Assessment of Thermal Hypersensitivity: At baseline and various time points after the start of

treatment, measure the thermal withdrawal latency of the inflamed paw using a plantar test

apparatus.

Data Analysis: Compare the thermal withdrawal latencies between the MS15203-treated and

saline-treated groups for both male and female mice to determine the effect of the compound

on inflammatory pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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